AB-FUBINACA isomer 5 is a synthetic cannabinoid belonging to the indazole-3-carboxamide class. It is one of several positional isomers of AB-FUBINACA, which are characterized by variations in the arrangement of atoms within their molecular structure. These compounds are primarily designed to mimic the effects of tetrahydrocannabinol, the active component of cannabis, by interacting with cannabinoid receptors in the brain.
AB-FUBINACA and its isomers, including isomer 5, are often synthesized for research purposes and have been identified in various herbal products marketed as "spice" or synthetic cannabis. The presence of these compounds in seized substances has raised concerns regarding their potential for abuse and health risks associated with their consumption .
AB-FUBINACA is classified as a synthetic cannabinoid receptor agonist. It has a high affinity for the central cannabinoid (CB1) receptor, which plays a crucial role in mediating the psychoactive effects associated with cannabis use. The compound's classification falls under designer drugs, which are chemically engineered to circumvent existing drug laws.
The synthesis of AB-FUBINACA isomer 5 involves several chemical reactions typically starting from indazole derivatives. The enantiospecific synthesis of AB-FUBINACA has been documented, highlighting methods that yield high selectivity for specific isomers. For instance, the synthesis may include steps such as:
The synthesis process may utilize techniques such as:
AB-FUBINACA isomer 5 has a complex molecular structure characterized by an indazole ring and a carboxamide side chain. The specific arrangement of substituents on these rings differentiates it from other positional isomers.
AB-FUBINACA isomer 5 can undergo various chemical reactions typical of synthetic cannabinoids, including:
The compound's stability can be influenced by environmental factors such as pH and temperature, affecting its reactivity and potential degradation products.
AB-FUBINACA isomer 5 acts primarily as an agonist at cannabinoid receptors, particularly CB1 receptors in the central nervous system. Upon binding to these receptors, it mimics the effects of natural cannabinoids like tetrahydrocannabinol.
AB-FUBINACA isomer 5 has been primarily used in research settings to study its pharmacological effects and mechanisms of action. It serves as a reference compound for analytical chemistry studies aimed at detecting synthetic cannabinoids in seized products or biological samples. Additionally, its structural variations provide insights into cannabinoid receptor interactions and potential therapeutic applications .
AB-FUBINACA isomer 5 is systematically named as N-(1-amino-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-N-methyl-1H-indazole-3-carboxamide. Its molecular formula is C₂₀H₂₁FN₄O₂, with a molecular weight of 368.40 g/mol [3] [6]. The compound is distinguished from other AB-FUBINACA isomers by the position of the methyl group on the carboxamide side chain. The International Union of Pure and Applied Chemistry (IUPAC) classifies it as a carboxamide derivative of the indazole scaffold, featuring a 4-fluorobenzyl moiety at the N1 position and a methyl-substituted aminobutyl chain at the C3 carboxamide group [3] [10]. Key identifiers include:
O=C(N(C)C(C(N)=O)CC)C1=NN(CC2=CC=C(F)C=C2)C3=C1C=CC=C3
[3]. AKOOIMKXADOPDA-KRWDZBQOSA-N
[6]. Positional isomerism in AB-FUBINACA arises from variations in the attachment points of functional groups:
Table 1: Structural Features Distinguishing AB-FUBINACA Isomer 5
Feature | Isomer 5 | Common Isomers |
---|---|---|
Side Chain | N-methylated linear butanamide | Unmethylated or branched chains |
Fluorine Position | para (4-fluorobenzyl) | meta/ortho in some analogs |
Indazole Linkage | Carboxamide at C3, Benzyl at N1 | Consistent across isomers |
Chromatographic separation (e.g., LC-ESI-QqQ-MS) resolves these isomers by exploiting differences in polarity and fragmentation behavior [2].
FTIR Spectroscopy:Characteristic absorption bands include:
Wavenumber (cm⁻¹) | Assignment |
---|---|
1675 | Carboxamide C=O stretch |
1565 | N-H bend (primary amide) |
1150 | C-F stretch (aryl fluoride) |
760 | Indazole C-H bend |
Mass Spectrometry:LC-ESI-QqQ-MS analysis reveals diagnostic fragments:
No direct crystallographic data for isomer 5 exists in the search results. However, computational modeling (e.g., density functional theory) predicts:
Table 3: Mass Spectral Fragmentation Profile
m/z | Relative Abundance (%) | Fragment Assignment |
---|---|---|
368.40 | 100.0 | [M+H]⁺ |
233.08 | 82.3 | [M+H – C₅H₁₀N₂O]⁺ |
144.05 | 67.1 | Indazole-propenyl cation |
109.03 | 45.6 | 4-Fluorobenzyl cation |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: